6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid
Overview
Description
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Scientific Research Applications
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
The safety information for 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide . This reaction proceeds regioselectively to form the desired pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJIFZUSYVVJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189757-60-5 | |
Record name | 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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